molecular formula C7H9NO2 B1202997 Gabaculin CAS No. 59556-29-5

Gabaculin

Katalognummer: B1202997
CAS-Nummer: 59556-29-5
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: KFNRJXCQEJIBER-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-gabaculine is the (S)-enantiomer of gabaculine. It has a role as a bacterial metabolite and an EC 2.6.1.19 (4-aminobutyrate--2-oxoglutarate transaminase) inhibitor. It is an enantiomer of a (R)-gabaculine.
Gabaculine is a natural product found in Euglena gracilis with data available.

Eigenschaften

CAS-Nummer

59556-29-5

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1

InChI-Schlüssel

KFNRJXCQEJIBER-ZCFIWIBFSA-N

SMILES

C1C(C=CC=C1C(=O)O)N

Isomerische SMILES

C1[C@@H](C=CC=C1C(=O)O)N

Kanonische SMILES

C1C(C=CC=C1C(=O)O)N

Andere CAS-Nummern

59556-29-5

Synonyme

3-amino-2,3-dihydrobenzoic acid
gabaculin
gabaculine
gabaculine hydrochloride
gabaculine hydrochloride, (+-)-isomer
gabaculine, (+-)-isomer
gabaculine, (-)-isome

Herkunft des Produkts

United States

Origin and Biosynthetic Inquiries of Gabaculin

Isolation and Identification from Natural Sources

Gabaculin was first identified and isolated from microbial and plant sources, establishing its presence across different biological kingdoms.

Microbial Origin: Streptomyces toyacaensis

This compound was initially isolated from the bacterium Streptomyces toyacaensis. epa.govfishersci.nl This microbial origin highlights the role of microorganisms in producing diverse secondary metabolites with potent biological activities. Research has been conducted on the biosynthesis of this compound in Streptomyces toyacaensis. fishersci.co.uk

Plant Origin: Euglena gracilis

Beyond its microbial source, this compound has also been reported as a natural product found in the plant Euglena gracilis. nih.govnih.gov This dual origin underscores the compound's natural prevalence and the potential for varied biosynthetic routes across different life forms.

Table 1: Natural Sources of this compound

Source TypeOrganism Name
MicrobialStreptomyces toyacaensis
PlantEuglena gracilis

Putative Biosynthetic Pathways and Precursors

The precise, step-by-step biosynthetic pathway of this compound is complex and has been a subject of ongoing research. However, proposed mechanisms suggest the involvement of a dihydrobenzoic acid framework and subsequent enzymatic amination processes.

Proposed Dihydrobenzoic Acid Framework Construction

Chemically classified as 3-amino-2,3-dihydrobenzoic acid, this compound's structure suggests that its biosynthetic pathway likely involves the construction of a dihydrobenzoic acid framework. nih.govfishersci.caciteab.com This framework forms the core cyclic structure of the compound.

Enzymatic Amination Processes

Following the formation of the dihydrobenzoic acid framework, amination processes are proposed to introduce the amino group characteristic of this compound. nih.gov The compound's known mechanism of action, particularly its potent inhibition of various aminotransferases, including gamma-aminobutyric acid (GABA) transaminase and glutamate (B1630785) 1-semialdehyde aminotransferase (GSAT), indirectly supports the significance of amination in its own formation. epa.govnih.govfishersci.canih.govmassbank.eumpg.deuni-goettingen.denih.govguidetopharmacology.orguni.lu For instance, this compound strongly inhibits glutamate 1-semialdehyde aminotransferase, an enzyme crucial for 5-aminolevulinate synthesis in plants and algae, indicating its structural mimicry of substrates involved in amino acid metabolism. epa.govfishersci.camassbank.eumpg.deuni.lu

Microbial Production and Biosynthetic Gene Cluster Research (Indirect Relevance)

The isolation of this compound from Streptomyces toyacaensis has spurred investigations into its microbial production and the underlying biosynthetic gene clusters (BGCs). epa.govfishersci.nlfishersci.co.uknih.gov Biosynthetic gene clusters are known to be tightly linked sets of genes that participate in a common metabolic pathway, frequently responsible for the production of secondary metabolites like this compound. While specific genes within the this compound biosynthetic gene cluster are not extensively detailed in publicly available literature, research efforts have focused on understanding its biosynthesis in Streptomyces toyacaensis. fishersci.co.uk The study of such gene clusters is crucial for elucidating the complete biosynthetic pathway and potentially for engineered production.

Table 2: Key Chemical Properties of this compound

PropertyValue
Molecular FormulaCHNO
Molecular Weight139.15 g/mol
PubChem CID173685
IUPAC Name(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid nih.gov

Enzymatic Mechanism of Gabaculin Inhibition

Irreversible Inhibition Paradigm: Suicide Inactivation

Gabaculin functions as a mechanism-based inactivator, also known as a suicide substrate thegoodscentscompany.comfishersci.fibmrb.io. This means that gabaculine (B1211371), initially an unreactive compound, requires the target enzyme to catalyze its conversion into a reactive species that then irreversibly inhibits the enzyme before it can dissociate from the active site bmrb.io. This process leads to the formation of a stable, irreversible complex between the inhibitor and the enzyme bmrb.io.

Molecular Mimicry and Substrate Analogue Properties

This compound exhibits structural similarities to gamma-aminobutyric acid (GABA), the natural substrate for GABA-AT nih.govfishersci.se. This molecular mimicry allows gabaculine to bind to the active site of the enzyme and participate in the initial steps of the transamination reaction, effectively taking the place of GABA nih.govfishersci.se. By acting as a substrate analogue, gabaculine initiates the catalytic cycle, which then leads to its own activation and subsequent irreversible inhibition of the enzyme bmrb.ionih.gov.

Covalent Adduct Formation with Pyridoxal (B1214274) 5'-Phosphate (PLP) Cofactor

A critical aspect of gabaculine's inhibitory mechanism is its covalent interaction with the pyridoxal 5'-phosphate (PLP) cofactor fishersci.fiwikipedia.orgnih.gov. PLP is an essential coenzyme for aminotransferases, playing a versatile role in various enzymatic reactions by forming a Schiff base with the enzyme's active site lysine (B10760008) residue.

The inhibitory process begins with the nucleophilic amino group of gabaculine attacking the internal aldimine, which is formed between the PLP cofactor and a lysine residue within the enzyme's active site. This attack results in the collapse of a tetrahedral intermediate, leading to the formation of an external aldimine, where gabaculine is now covalently linked to the PLP cofactor. Following this, a 1,3-prototrophic shift occurs, generating a ketimine intermediate nih.gov.

Crucially, an enzymatic base abstracts a proton from the dihydrobenzene ring of the gabaculine moiety within the external aldimine/ketimine intermediate nih.govfishersci.se. This deprotonation initiates a cascade of electron rearrangements that cause the dihydrobenzene ring to undergo aromatization nih.govfishersci.se. This aromatization is a thermodynamically favorable process, providing a significant driving force for the reaction to proceed irreversibly nih.gov.

Upon enzymatic deprotonation and subsequent electron rearrangement, gabaculine is converted into a highly reactive cyclohexatrienyl system with an exo double bond thegoodscentscompany.com. This high-energy intermediate spontaneously aromatizes, transforming into a stable m-anthranilic acid derivative, specifically identified as m-carboxyphenylpyridoxamine phosphate (B84403) (mCPP) thegoodscentscompany.comnih.gov. The formation of this stable aromatic adduct results in the covalent and irreversible modification of the PLP cofactor, which remains tightly bound within the enzyme's active site, effectively inactivating the enzyme thegoodscentscompany.comnih.gov.

Research findings regarding this compound's interaction with GABA transaminase include:

ParameterValueConditionsReference
Inhibition TypeIrreversible nih.govfishersci.sethegoodscentscompany.com
KI (GABA-AT)2.86 x 10-6 M25 °C thegoodscentscompany.com
kcat (turnover)1.15 x 10-2 s-125 °C thegoodscentscompany.com
t1/2 (inactivation)9 min3 x 10-7 M, 25 °C thegoodscentscompany.com

Enzymatic Deprotonation and Aromatization of the Dihydrobenzene Ring

Structural Basis of Enzyme-Inhibitor Complex Formation

X-ray crystallography studies, particularly with human ornithine aminotransferase (OAT) complexed with gabaculine, have provided insights into the structural basis of this irreversible inhibition wikipedia.orgnih.gov. These studies reveal that gabaculine binds covalently to the PLP cofactor, inducing a notable 20-degree rotation in the cofactor's tilt relative to its ligand-free state wikipedia.orgnih.gov.

Key structural interactions contributing to the potency of gabaculine include energetically favorable aromatic-aromatic interactions between the bound gabaculine molecule and specific active-site residues, such as Tyrosine 85 (Tyr85) and Phenylalanine 177 (Phe177) wikipedia.orgnih.gov. Furthermore, hydrogen bonds formed between the carboxyl group of gabaculine and other active-site residues play a crucial role in correctly positioning the inhibitor for Schiff-base formation with the PLP cofactor nih.gov. This precise positioning facilitates the subsequent enzymatic steps leading to the irreversible adduct formation and enzyme inactivation nih.gov.

The crystal structure of the OAT-gabaculine complex provides direct structural evidence that the inhibitor's potency is largely due to these favorable aromatic interactions within the active site nih.gov.

Hydrogen Bonding Interactions at the Active Site

Upon binding to the active site of ornithine aminotransferase (OAT), this compound establishes crucial hydrogen bonding interactions that contribute to its inhibitory efficacy. A primary interaction involves the formation of a Schiff base between the amine group of this compound and the pyridoxal-5′-phosphate (PLP) cofactor wikipedia.org.

Key hydrogen bonding interactions observed include:

One of the carboxyl oxygen atoms (O7A) of this compound forms a strong hydrogen bond with Tyr55 within the active site wikipedia.org.

A weaker hydrogen bond is established between the backbone amide hydrogen of Ser321*, a residue located on an adjacent protomer in the OAT dimer, and the other carboxyl oxygen atom (O7) of this compound wikipedia.org.

Additionally, a water-mediated linkage occurs between the carboxyl oxygen O7A of this compound and the backbone amide of Arg113*, also from an adjacent monomer wikipedia.org.

Following the transfer of the internal Schiff base from Lys292 to this compound, Lys292 becomes free to form a hydrogen bond with the sidechain of Thr322*, another residue from an adjacent protomer wikipedia.org.

These interactions are critical for positioning this compound within the active site and facilitating the subsequent chemical transformations that lead to irreversible inhibition.

Table 1: Key Hydrogen Bonding Interactions of this compound at the OAT Active Site

Interaction TypeThis compound Atom/GroupEnzyme Residue/AtomStrength/NatureSource
Schiff Base FormationAmine groupPLP cofactorCovalent (initial) wikipedia.org
Hydrogen BondCarboxyl oxygen (O7A)Tyr55Strong wikipedia.org
Hydrogen BondCarboxyl oxygen (O7)Ser321* (backbone amide H)Weak wikipedia.org
Water-mediated LinkageCarboxyl oxygen (O7A)Arg113* (backbone amide)Water-mediated wikipedia.org
Hydrogen BondLys292Thr322*Forms after Schiff base transfer wikipedia.org

Conformational Changes in Enzyme Upon Binding

The binding of this compound to ornithine aminotransferase (OAT) induces significant conformational changes within the enzyme's active site, which are integral to its irreversible inhibitory mechanism wikipedia.org. These changes are consistent with the "induced fit" model of enzyme-ligand interaction, where the binding of the ligand triggers structural rearrangements in the enzyme fishersci.fi.

Major conformational changes observed in OAT upon this compound binding include:

A substantial 27-degree rotation in the tilt of the pyridoxal-5′-phosphate (PLP) cofactor wikipedia.org.

A corresponding 1.3 Å movement of the Phe177 residue wikipedia.org.

Local sidechain conformational changes are also evident, which are consistent with those observed when L-canaline, another inhibitor, binds to OAT wikipedia.org.

The transfer of the Schiff base from the enzyme's Lys292 to the this compound molecule frees Lys292, allowing it to form a new hydrogen bond with Thr322* wikipedia.org. This rearrangement facilitates the subsequent steps of the inhibition mechanism.

The rotation of the PLP cofactor away from Lys292 and towards Phe177 further contributes to the altered active site environment wikipedia.org.

These precise conformational adjustments facilitate the abstraction of a proton from the dihydrobenzene ring of this compound, leading to its aromatization and the formation of a highly stable, irreversible m-carboxyphenylpyridoxamine phosphate adduct with the PLP cofactor Current time information in Guadalupe County, US.uni.luwikipedia.org. This aromatic stabilization energy is the driving force behind the irreversible nature of this compound's inhibition, effectively rendering the enzyme inactive Current time information in Guadalupe County, US..

Interactions with Specific Enzyme Systems and Metabolic Pathways

Gamma-Aminobutyric Acid Transaminase (GABA-T) Inhibition

Gabaculin is a potent and irreversible inhibitor of GABA transaminase (GABA-T), an enzyme crucial for the catabolism of the inhibitory neurotransmitter GABA in the central nervous system. wikipedia.orgsmolecule.comcaymanchem.com By inhibiting GABA-T, this compound leads to an accumulation of GABA in the brain, which can have anticonvulsant effects. wikipedia.orgcaymanchem.com This inhibition is due to this compound acting as a mechanism-based inactivator, forming a stable, irreversible adduct with the enzyme's pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. wikipedia.orgsmolecule.comnih.gov

This compound's inhibition of GABA-T is characterized by specific kinetic parameters. It acts as a competitive inhibitor with respect to GABA and an uncompetitive inhibitor with respect to α-ketoglutarate, another substrate of GABA-T. core.ac.uk Studies have reported Ki values for this compound against GABA-T ranging from 0.37 µM for bacterial enzymes (e.g., from Pseudomonas ovalis) to 0.80 µM for mitochondrial enzymes from beef brain. caymanchem.comcore.ac.uk The irreversible nature of its inhibition stems from a unique chemical reaction where this compound, after initial transamination steps with the PLP cofactor, undergoes an enzymatic deprotonation. This leads to the aromatization of its dihydrobenzene ring, forming a stable, covalently modified cofactor complex (m-carboxyphenylpyridoxamine phosphate) that remains tightly bound to the active site, thereby irreversibly inactivating the enzyme. wikipedia.orgsmolecule.comnih.gov

Table 1: Kinetic Parameters of this compound's Inhibition of GABA-T

Enzyme SourceInhibition Type (vs. GABA)Ki (µM)Km (GABA) (mM)Km (α-ketoglutarate) (mM)Reference
Beef Brain (Mitochondrial)Competitive0.80215 core.ac.uk
Pseudomonas ovalisCompetitive0.37157.1 core.ac.uk
General GABA-TIrreversible2.9N/AN/A caymanchem.com

Research has shown differences in the sensitivity of human and bacterial GABA-T to this compound. Human GABA-T, in its homodimeric form, has been reported to exhibit a higher sensitivity to irreversible GABA-T inhibitors like this compound compared to bacterial GABA-T, which often exists in a multimeric form. researchgate.net This highlights the importance of using human enzyme systems in studies aimed at developing modulators for human neurological conditions. While this compound inhibits GABA-T in both bacterial and mammalian systems, its effect on bacterial growth (e.g., Escherichia coli or Bacillus subtilis) has been noted to be negligible despite inhibiting their ALA biosynthetic activity. researchgate.netnih.govoup.com

Kinetics of GABA-T Inactivation

Inhibition of Glutamate-1-Semialdehyde (B1620169) Aminomutase (GSAM)

Beyond GABA-T, this compound is also a potent inhibitor of glutamate-1-semialdehyde aminomutase (GSAM), a key enzyme in the C5 pathway of tetrapyrrole biosynthesis. researchgate.netresearchgate.netrcsb.org This enzyme is responsible for converting glutamate-1-semialdehyde (GSA) to 5-aminolevulinic acid (ALA), a universal precursor for porphyrins, chlorophylls, and hemes. researchgate.netresearchgate.netnih.govpnas.org The inhibition of GSAM by this compound is also irreversible and mechanism-based, involving the formation of a stable adduct with the PLP cofactor. researchgate.netrcsb.org

GSAM plays a critical role in the chlorophyll (B73375) biosynthesis pathway in plants, algae, and many bacteria. researchgate.netnih.govpnas.org By catalyzing the conversion of GSA to ALA, GSAM initiates the pathway that leads to the formation of chlorophyll and other tetrapyrrole pigments. researchgate.netresearchgate.netresearchgate.netnih.govpnas.org Inhibition of GSAM by this compound directly impairs this pathway, leading to a significant reduction in chlorophyll synthesis. scilit.comnih.govresearchgate.netportlandpress.comnih.gov For instance, exposure of barley leaf segments to 30 µM this compound resulted in an 80% inhibition of chlorophyll synthesis, accompanied by a decrease in carotenoid levels. scilit.comnih.govresearchgate.net This effect is also observed in other plant species like Phaseolus lunatus (lima bean), where 10 µM this compound was sufficient to terminate new chlorophyll biosynthesis, resulting in yellow leaves. nih.gov

This compound's inhibition of GSAM directly impacts the synthesis of delta-aminolevulinic acid (ALA). researchgate.netnih.govoup.comscilit.comnih.govportlandpress.comnih.govnih.gov ALA is the first committed precursor in the tetrapyrrole biosynthesis pathway. researchgate.netutah.edu Studies using dual inhibitors have confirmed that this compound acts at a step earlier than ALA dehydratase, specifically affecting ALA synthesis rather than its subsequent metabolism. scilit.comnih.govportlandpress.com For example, in cucumber chloroplasts, this compound strongly inhibited ALA synthesis but had little effect on protochlorophyllide (B1199321) synthesis, suggesting it primarily targets ALA formation. nih.govnih.gov This inhibition of ALA synthesis by this compound has been utilized in research to study plastid-to-nucleus signaling in plants, as reduced ALA formation mimics certain mutant phenotypes related to chloroplast development. frontiersin.org

Table 2: Effects of this compound on Chlorophyll and ALA Synthesis

Organism / SystemThis compound ConcentrationEffect on Chlorophyll SynthesisEffect on ALA SynthesisReference
Hordeum vulgare (Barley)30 µM80% inhibitionInhibited scilit.comnih.govresearchgate.net
Phaseolus lunatus (Lima Bean)10 µMTerminates new biosynthesisInhibited nih.gov
Cucumber ChloroplastsUp to 3.0 mMLittle effect on PchlideStrongly inhibited nih.govnih.gov
Synechococcus 63012 µMComplete inhibitionStrongly inhibited portlandpress.com

GSAM in Chlorophyll Biosynthesis Pathways

Interactions with Other Aminotransferases

While GABA-T and GSAM are prominent targets, this compound is known to inhibit several other aminotransferases. researchgate.netsmolecule.comcaymanchem.comresearchgate.netnih.gov It has been shown to irreversibly inhibit D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase, albeit with varying Ki values. smolecule.comcaymanchem.com For instance, Ki values for D-amino acid transaminase, L-alanine transaminase, and L-aspartate transaminase were reported as 0.1 mM, 1 mM, and 55 mM, respectively. caymanchem.com this compound also irreversibly inhibits ornithine aminotransferase (OAT) in vitro and in mouse brain and liver homogenates. caymanchem.comresearchgate.netresearchgate.net The broad inhibitory activity against different aminotransferases underscores this compound's general mechanism of action involving the PLP cofactor, which is common to these enzymes. uni-greifswald.deuni-greifswald.de

Table 3: this compound's Inhibition of Other Aminotransferases

Enzyme TargetKi (mM)Reference
D-amino acid transaminase0.1 smolecule.comcaymanchem.com
L-alanine transaminase1 smolecule.comcaymanchem.com
L-aspartate transaminase55 caymanchem.com
Ornithine aminotransferase (OAT)N/A caymanchem.comresearchgate.netresearchgate.net

D-Amino Acid Transaminase

This compound has been shown to inhibit D-amino acid transaminase (D-AAT, EC 2.6.1.21) fishersci.se. D-AAT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible transamination between D-amino acids and 2-oxoglutarate, producing pyruvate (B1213749) and D-glutamate fishersci.cafishersci.se. This enzyme is involved in several metabolic pathways, including lysine (B10760008) degradation, arginine and proline metabolism, phenylalanine metabolism, D-arginine and D-ornithine metabolism, D-alanine metabolism, and peptidoglycan biosynthesis fishersci.ca.

Research indicates that D-amino acid transaminases can catalyze stereoselective transamination, yielding optically pure D-amino acids fishersci.se. The interaction of this compound with D-AAT highlights its capacity to interfere with D-amino acid metabolism, a process crucial for various biological functions, particularly in bacterial cell wall biosynthesis where D-alanine is essential citeab.com.

Table 1: Key Substrates and Products of D-Amino Acid Transaminase

Substrate 1Substrate 2Product 1Product 2
D-Alanine2-OxoglutaratePyruvateD-Glutamate

L-Alanine Transaminase (ALA-T)

This compound exhibits inhibitory effects on L-Alanine Transaminase (ALA-T, also known as Alanine (B10760859) Aminotransferase or ALT, EC 2.6.1.2) fishersci.sefishersci.fi. ALA-T is a pyridoxal phosphate-dependent enzyme that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, resulting in the formation of pyruvate and L-glutamate wikipedia.org. This enzyme is predominantly found in the liver and plays a significant role in gluconeogenesis and amino acid metabolism wikipedia.orgwikipedia.org.

Studies investigating the effect of this compound on enzyme activities in brain and liver extracts revealed a "much lesser but still significant inhibition" of ALA-T activity compared to GABA-T activity in vitro fishersci.fi. However, intramuscular administration of this compound to mice resulted in "considerable inhibition" of ALA-T activity in the liver, with ALA-T showing greater sensitivity to inhibition than GABA-T and ASP-T in this in vivo context fishersci.fi. This suggests that the inhibitory potency of this compound on ALA-T can vary depending on the experimental conditions and tissue type.

Table 2: Key Substrates and Products of L-Alanine Transaminase

Substrate 1Substrate 2Product 1Product 2
L-Alanineα-KetoglutaratePyruvateL-Glutamate

Aspartate Aminotransferase (ASP-T)

Aspartate Aminotransferase (ASP-T, also known as AST or GOT, EC 2.6.1.1) is another pyridoxal phosphate-dependent transaminase enzyme that this compound interacts with fishersci.fi. ASP-T catalyzes the reversible transfer of an α-amino group between aspartate and α-ketoglutarate, producing oxaloacetate and L-glutamate. This enzyme is widely distributed in various tissues, including the liver, heart, skeletal muscle, kidneys, and brain, and is crucial for amino acid degradation and biosynthesis.

In in vitro experiments using brain and liver extracts, this compound demonstrated "very little inhibition" of ASP-T activity fishersci.fi. However, similar to ALA-T, in vivo administration of this compound to mice led to "considerable inhibition" of ASP-T activity in the liver, albeit with less sensitivity compared to ALA-T and GABA-T fishersci.fi. This suggests a more complex interaction profile in vivo than observed in isolated enzyme systems.

Table 3: Key Substrates and Products of Aspartate Aminotransferase

Substrate 1Substrate 2Product 1Product 2
L-Aspartateα-KetoglutarateOxaloacetateL-Glutamate

Ornithine Aminotransferase (OAT)

This compound acts as an irreversible suicide inhibitor of Ornithine Aminotransferase (OAT, EC 2.6.1.13). OAT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-ornithine and 2-oxoglutarate to glutamate-δ-semialdehyde and L-glutamic acid. In humans, a loss of OAT function is associated with gyrate atrophy of the choroid and retina, a progressive disease leading to blindness, due to the accumulation of ornithine.

Structural studies of human OAT complexed with this compound have provided insights into the mechanism of inhibition. This compound binds covalently to the PLP cofactor in the active site, causing a 20-degree rotation in the cofactor's tilt. The potency of this compound as an OAT inhibitor is attributed to energetically favorable aromatic interactions with active-site residues, specifically Tyr85 and Phe177. The mechanism involves the abstraction of a proton from this compound's dihydrobenzene ring after Schiff base formation with PLP, leading to the formation of a stable aromatic intermediate, m-carboxyphenylpyridoxamine phosphate (B84403), which irreversibly modifies the cofactor.

In vivo studies in mice have demonstrated that this compound, at a dose of 50 mg/kg, significantly inhibits OAT in various tissues, leading to a dramatic increase in tissue ornithine concentrations, irrespective of dietary arginine presence. This highlights OAT's role in ornithine catabolism and synthesis, even under arginine deprivation.

Table 4: Key Substrates and Products of Ornithine Aminotransferase

Substrate 1Substrate 2Product 1Product 2
L-Ornithine2-OxoglutarateGlutamate-δ-semialdehydeL-Glutamic acid

Advanced Research Methodologies Utilizing Gabaculin

Enzymatic Assays and Kinetic Characterization

Enzymatic assays are fundamental for understanding the interaction between gabaculin and its target enzymes, primarily GABA-AT. These assays provide quantitative data on the potency and mechanism of inhibition. nih.govnih.gov

The inhibition constant (Ki) is a crucial measure of an inhibitor's binding affinity to an enzyme. numberanalytics.comsigmaaldrich.com For this compound, Ki determination is essential to quantify its inhibitory strength against GABA-AT. This compound is an irreversible inhibitor of bacterial pyridoxal (B1214274) phosphate-linked GABA-AT. nih.gov Studies have shown that this compound acts as a substrate for GABA-AT, and during this process, it is converted into an intermediate that irreversibly modifies the enzyme's cofactor, pyridoxal phosphate (B84403), forming a stable adduct at the active site. nih.gov

For instance, the measured Ki for this compound's inhibition of bacterial GABA-AT has been reported as 2.86 x 10⁻⁶ M at 25 °C. nih.gov This value indicates the concentration of inhibitor required to achieve a specific level of enzyme inhibition under defined conditions. numberanalytics.comsigmaaldrich.com

EnzymeInhibitorTemperature (°C)Ki (M)
Bacterial GABA-ATThis compound252.86 x 10⁻⁶ nih.gov

The turnover rate (kcat), also known as the catalytic constant, represents the maximum number of substrate molecules converted into product per enzyme active site per unit time. aklectures.comfrontiersin.org While this compound is an inhibitor, its interaction with GABA-AT involves an initial transamination step where it acts as a substrate before irreversible inactivation occurs. nih.gov Therefore, determining the kcat for this compound's turnover by GABA-AT provides insights into the initial catalytic steps before the enzyme is rendered inactive.

For bacterial GABA-AT, the kcat for this compound's turnover has been determined to be 1.15 x 10⁻² s⁻¹ at 25 °C. nih.gov This value reflects the rate at which this compound is processed by the enzyme before the formation of the irreversible adduct. nih.gov

EnzymeSubstrate (this compound)Temperature (°C)kcat (s⁻¹)
Bacterial GABA-ATThis compound251.15 x 10⁻² nih.gov

Measurement of Inhibition Constants (Ki)

Spectrophotometric Techniques for Enzyme-Inhibitor Complex Analysis

Spectrophotometric techniques are invaluable for analyzing the formation and characteristics of enzyme-inhibitor complexes, especially for mechanism-based inhibitors like this compound. This compound's mechanism involves the covalent modification of the pyridoxal phosphate cofactor of GABA-AT. nih.gov This modification can be monitored via changes in the absorption spectrum of the enzyme.

For instance, purified recombinant glutamate (B1630785) 1-semialdehyde aminotransferase (GSA-AT), another enzyme inhibited by this compound, exhibits absorption peaks at 335 nm and 417 nm, characteristic of a transaminase containing a B6 cofactor. nih.gov Incubation of the enzyme with this compound induces spectral changes, which are indicative of the formation of the enzyme-inhibitor adduct. nih.govresearchgate.net These spectral shifts provide direct evidence of the interaction and the irreversible nature of this compound's inhibition, allowing researchers to track the progress of the inactivation and the stability of the resulting complex. nih.govresearchgate.net

Molecular Biology and Genetic Approaches

Molecular biology and genetic approaches leverage this compound as a tool to investigate biosynthetic pathways and enzyme function, particularly in understanding resistance mechanisms and enzyme specificity. animbiosci.orgagriculturejournals.czresearchgate.net

This compound's ability to inhibit specific enzymes makes it useful in gene deletion studies to elucidate the roles of genes in biosynthetic pathways. By inhibiting a particular enzyme, researchers can observe the accumulation of precursors or the depletion of downstream products, thereby inferring the function of the inhibited enzyme and the genes encoding it.

In the context of tetrapyrrole biosynthesis, this compound is known to inhibit glutamate 1-semialdehyde aminotransferase (GSA-AT), an early step in the pathway that leads to chlorophyll (B73375) synthesis. researchgate.netnih.govresearchgate.netnih.gov Gene deletion studies in organisms like Synechocystis sp. PCC 6803 have shown that the deletion of certain genes, such as those for small Cab-like proteins (SCPs), can lead to a decrease in chlorophyll and carotenoid content, similar to the effects observed when this compound inhibits the tetrapyrrole biosynthesis pathway. researchgate.netnih.gov This suggests that this compound can mimic the phenotype of certain gene deletions, aiding in the functional assignment of genes within these complex pathways. nih.gov

While the "Unguisin pathway" is mentioned in the prompt, direct evidence of this compound's use in gene deletion studies specifically within the Unguisin pathway was not found in the search results. However, gene deletion experiments have been used to elucidate the unguisin biosynthetic pathway, involving enzymes like alanine (B10760859) racemase UngC and nonribosomal peptide synthetase (NRPS) UngA, and the hydrolase UngD. researchgate.netnih.govmdpi.com These studies utilize genetic manipulation to understand the roles of specific genes in the production of unguisins, a class of cyclic peptides containing a GABA-derived moiety. researchgate.netmdpi.com

Studying enzyme mutants in the presence of this compound provides critical insights into the molecular basis of enzyme resistance and substrate specificity. Mutations in the target enzyme can alter its sensitivity to this compound, revealing key residues involved in inhibitor binding or catalytic activity.

EnzymeOrganismMutation(s)Effect on this compound Resistance
Glutamate 1-semialdehyde aminotransferase (GSA-AT)SynechococcusMet-248-Ile and deletion of three N-terminal amino acids (Ser, Pro, Phe at positions 5-7) nih.govnih.gov100-fold increased resistance to this compound nih.gov

Q & A

Q. What experimental methodologies are recommended for the initial structural characterization of Gabaculin?

To ensure accurate structural elucidation, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic purity assessments. For novel compounds, X-ray crystallography is critical for confirming stereochemistry. Comparative analysis with existing databases (e.g., PubChem) and replication of synthesis protocols under controlled conditions are essential. For purity validation, HPLC with ≥95% purity thresholds is advised, alongside elemental analysis for empirical formula confirmation .

Q. How should researchers design experiments to assess this compound’s baseline bioactivity in vitro?

Begin with dose-response assays using standardized cell lines (e.g., HEK293 or HepG2) and include positive/negative controls (e.g., known agonists/inhibitors). Use triplicate measurements to account for variability, and validate results across independent replicates. Predefined thresholds for IC50/EC50 values should align with established pharmacological benchmarks. Include cytotoxicity assays (e.g., MTT) to distinguish specific bioactivity from nonspecific effects .

Q. What are the critical steps for ensuring reproducibility in this compound synthesis?

Document reaction conditions (temperature, solvent, catalyst) meticulously and validate intermediates via TLC or LC-MS. Purity checks should precede each synthetic step. For novel derivatives, provide full spectral data and comparative retention times in peer-reviewed supplementary materials. Adhere to IUPAC nomenclature and reference synthetic protocols from high-impact journals to avoid ambiguity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported metabolic stability across studies?

Conduct comparative meta-analyses of experimental conditions (e.g., liver microsome sources, incubation times). Use isogenic cell models to isolate enzymatic variability. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological biases. For conflicting in vivo data, consider interspecies differences (e.g., cytochrome P450 isoforms) and validate findings using knockout animal models .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Combine omics approaches (proteomics, transcriptomics) with functional assays (e.g., CRISPR-Cas9 gene editing). Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners. For pathway analysis, apply systems biology tools (e.g., STRING or KEGG) to map interactions. Validate hypotheses via orthogonal methods (e.g., fluorescence polarization for binding kinetics) .

Q. How should researchers design studies to investigate this compound’s off-target effects without compromising specificity?

Implement high-throughput screening panels (e.g., Eurofins CEREP) to assess activity against unrelated receptors/enzymes. Use structural analogs as negative controls and apply cheminformatics tools (e.g., molecular docking) to predict off-target interactions. For in vivo studies, employ tissue-specific knockout models and correlate findings with pharmacokinetic data (AUC, Cmax) .

Methodological Considerations for Data Analysis

Q. What statistical approaches are optimal for interpreting this compound’s dose-dependent effects in heterogeneous samples?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For small sample sizes, nonparametric tests (Mann-Whitney U) are preferable. Report effect sizes (Cohen’s d) and confidence intervals to contextualize significance .

Q. How can researchers validate computational predictions of this compound’s physicochemical properties experimentally?

Compare in silico predictions (e.g., LogP via ChemAxon) with experimental measurements (shake-flask method for partition coefficients). Validate solubility predictions via equilibrium solubility assays under physiologically relevant pH conditions. Cross-reference computational toxicity alerts (e.g., Derek Nexus) with Ames test outcomes .

Ethical and Reporting Standards

Q. What guidelines should be followed when reporting this compound’s preclinical toxicity data?

Adhere to ARRIVE 2.0 guidelines for animal studies, including detailed descriptions of sample sizes, randomization, and blinding. For in vitro genotoxicity, follow OECD Test No. 487. Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance transparency .

Q. How can researchers address reproducibility challenges in this compound-related studies?

Publish negative results in dedicated journals (e.g., Journal of Negative Results). Share protocols via platforms like Protocols.io and deposit compound samples in public repositories (e.g., Addgene). Collaborate with independent labs for cross-validation and use standardized reference materials (e.g., NIST-certified reagents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.